molecular formula C14H21NO2S B262807 N-cyclooctylbenzenesulfonamide

N-cyclooctylbenzenesulfonamide

Cat. No.: B262807
M. Wt: 267.39 g/mol
InChI Key: OSNSFTACGYWGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclooctylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a cyclooctyl group at the nitrogen atom. Sulfonamides are renowned for their diverse biological activities, including antimicrobial, anticonvulsant, and receptor-modulating effects . The cyclooctyl group, an eight-membered cycloalkane, likely imparts distinct steric and electronic characteristics compared to smaller cyclohexyl or aromatic substituents, influencing solubility, crystallinity, and pharmacological interactions.

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

N-cyclooctylbenzenesulfonamide

InChI

InChI=1S/C14H21NO2S/c16-18(17,14-11-7-4-8-12-14)15-13-9-5-2-1-3-6-10-13/h4,7-8,11-13,15H,1-3,5-6,9-10H2

InChI Key

OSNSFTACGYWGRU-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC=C2

solubility

30 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical parameters of N-cyclooctylbenzenesulfonamide analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
N-Cyclohexylbenzenesulfonamide C₁₂H₁₇NO₂S 239.33 Cyclohexyl Dihedral angle: 37.9–40.3° (phenyl vs. cyclohexyl)
N-Cyclohexyl-N-methylbenzenesulfonamide C₁₃H₁₉NO₂S 253.36 Cyclohexyl, Methyl Two independent molecules in asymmetric unit; dihedral angle ~40°
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide C₁₄H₁₃NO₄S 291.32 Benzodioxolylmethyl Capsaicin analog; planar benzodioxole ring
N-Cyclohexyl-N-ethylbenzenesulfonamide C₁₄H₂₁NO₂S 267.39 Cyclohexyl, Ethyl Precursor to bioactive heterocycles; lipophilic
N-Benzyl-N-cyclohexylbenzenesulfonamide C₁₉H₂₃NO₂S 329.46 Cyclohexyl, Benzyl Enhanced aromatic interactions

Key Observations:

  • Cyclohexyl vs. Cyclooctyl: The cyclohexyl group in analogs induces dihedral angles of 37–40° between the phenyl and cycloalkyl rings , promoting a semi-planar conformation.
  • Substituent Effects: Methyl or ethyl groups (e.g., in ) increase molecular weight and lipophilicity, which correlates with improved membrane permeability. The benzodioxole moiety in introduces π-π stacking capabilities, mimicking capsaicin’s vanilloid receptor interactions.

Crystallographic and Conformational Analysis

  • N-Cyclohexyl Derivatives: X-ray studies reveal two independent molecules per asymmetric unit with distinct dihedral angles, highlighting conformational flexibility .
  • Hypothesized Cyclooctyl Effects: The cyclooctyl group’s larger size and chair-boat conformations could disrupt crystal packing, leading to polymorphic forms or amorphous solid states.

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